molecular formula C18H12F3NO3 B2596177 (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate CAS No. 343374-56-1

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate

Cat. No.: B2596177
CAS No.: 343374-56-1
M. Wt: 347.293
InChI Key: DXBASFJIFFQITI-UHFFFAOYSA-N
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Description

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate is a heterocyclic compound with a molecular formula of C18H12F3NO3 and a molecular weight of 347.29 g/mol . This compound is characterized by the presence of an oxazole ring, a phenyl group, and a trifluoromethyl-substituted benzoate ester. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzoic acid with (5-phenyl-1,2-oxazol-3-yl)methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions include oxidized oxazole derivatives, reduced oxazole compounds, and substituted benzoate esters .

Scientific Research Applications

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate is unique due to the presence of both the oxazole ring and the trifluoromethyl-substituted benzoate ester. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO3/c19-18(20,21)14-8-4-7-13(9-14)17(23)24-11-15-10-16(25-22-15)12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBASFJIFFQITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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